2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride
Description
2-(3-Fluorophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a 3-fluorophenyl group at position 2 and a methylamine group at position 2. The hydrochloride salt enhances its solubility and bioavailability, making it relevant for pharmaceutical applications. Its structure is characterized by:
- Oxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
- 3-Fluorophenyl substituent: The fluorine atom at the meta position influences electronic properties via its electronegativity.
This compound is structurally analogous to several pharmacologically active molecules, such as kinase inhibitors and receptor modulators, where fluorine substitution is critical for metabolic stability and target binding .
Properties
Molecular Formula |
C10H10ClFN2O |
|---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9FN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H |
InChI Key |
DLSONQOEQAPILI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=COC(=N1)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Fluorophenyl Aldehydes with Oxazole Precursors
The most widely reported method involves cyclocondensation between 3-fluorobenzaldehyde and methyl-substituted oxazole precursors. In a representative protocol, 3-fluorobenzaldehyde (1.0 equiv) reacts with N-methylglycine ethyl ester (1.2 equiv) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds under reflux in anhydrous dichloromethane (DCM) for 12–16 hours, yielding the oxazole core. Post-reaction neutralization with sodium bicarbonate (NaHCO₃) and extraction with ethyl acetate achieves crude yields of 68–72%.
Key Variables :
Nucleophilic Substitution on Preformed Oxazole Intermediates
Alternative routes employ halogenated oxazole intermediates. For example, 4-bromo-1,3-oxazole undergoes Suzuki-Miyaura coupling with 3-fluorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in a 1,4-dioxane/water mixture (3:1). This method achieves 82–85% coupling efficiency but requires rigorous exclusion of oxygen. Subsequent N-methylation with methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 6 hours introduces the methylamine group.
Optimization of Methylation and Salt Formation
N-Methylation Strategies
Direct methylation of the oxazole-4-amine intermediate is critical for regiochemical control. Two approaches dominate:
Methyl Iodide in DMF :
Reductive Amination :
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances aqueous solubility (from 0.2 mg/mL to 12.4 mg/mL in phosphate buffer, pH 7.4). Standard protocols involve:
- Dissolving the free base in anhydrous ethanol.
- Saturating with HCl gas at 0–5°C for 2 hours.
- Filtering the precipitate and washing with cold diethyl ether.
Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : Retention time = 6.8 min (Zorbax SB-C18, 250 × 4.6 mm, 5 µm).
- Elemental Analysis : Calculated for C₁₀H₁₀ClFN₂O: C 52.54%, H 4.41%, N 12.25%; Found: C 52.48%, H 4.39%, N 12.21%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The fluorine atom at the 3-position of the phenyl ring activates the aromatic system for nucleophilic substitution. Key findings include:
These substitutions occur preferentially at the meta position relative to the oxazole ring due to electronic effects from fluorine .
Reduction Reactions
The oxazole ring undergoes selective reduction under controlled conditions:
Complete ring opening occurs under catalytic hydrogenation, yielding linear amines with retained fluorophenyl groups .
Cross-Coupling Reactions
The oxazole scaffold participates in palladium-mediated couplings:
These reactions tolerate the fluorine substituent, with yields ranging from 55-92% depending on steric and electronic factors .
Cycloaddition and Ring-Opening Reactions
The oxazole ring participates in [4+2] cycloadditions:
Ring-opening via acid hydrolysis (6M HCl, 100°C) produces α-amino ketones, which can be further functionalized .
Stability and Reaction Optimization Data
Critical parameters influencing reactivity:
| Factor | Optimal Range | Impact on Yield | Key Observations |
|---|---|---|---|
| pH | 7.5-9.0 | Maximizes nucleophilic substitution | Acidic conditions degrade oxazole |
| Temperature | 60-100°C | Balances kinetics vs. decomposition | >120°C causes ring decomposition |
| Solvent | Polar aprotic (DMF, DMSO) | Enhances solubility of intermediates | Water reduces coupling efficiency |
Reaction scalability has been demonstrated in continuous flow reactors with 85-93% conversion rates .
This compound’s reactivity profile enables its use in synthesizing complex molecules for drug discovery (e.g., kinase inhibitors ) and materials science. Recent advances focus on photoredox-mediated functionalizations to access previously inaccessible derivatives.
Scientific Research Applications
2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl Analogues
2-(3-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine (CAS 885273-40-5)
- Structural difference : Chlorine replaces fluorine at the phenyl meta position.
- Lipophilicity: Chlorine’s larger atomic size increases logP (hydrophobicity), which may enhance membrane permeability but reduce aqueous solubility . Safety: Safety data sheets highlight similar handling precautions (e.g., inhalation risks), but comparative toxicity data are unavailable .
2-(2-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine (CAS 885274-41-9)
- Structural difference : Chlorine is ortho-substituted on the phenyl ring.
- Impact :
Heterocyclic Variants
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Structural differences :
- Thiazole vs. oxazole : Sulfur replaces oxygen in the heterocycle.
- Substituents : Additional 4-fluorophenyl and methyl groups.
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines
- Structural differences :
- Oxadiazine vs. oxazole : A six-membered ring with two nitrogen atoms.
- Trichloromethyl group : Introduces steric bulk and lipophilicity.
- Impact :
Fluorophenyl Derivatives in Receptor Modulators
VU360172 (N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridine carboxamide hydrochloride)
- Structural differences :
- Pyridine core vs. oxazole : Aromatic nitrogen in a six-membered ring.
- Acetylenic linker : Enhances conformational flexibility.
- Impact: Target binding: The acetylene spacer allows optimal positioning for mGluR5 receptor modulation, unlike the rigid oxazole . Pharmacokinetics: Fluorine’s electron-withdrawing effect may improve metabolic stability compared to non-fluorinated analogues .
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
Physicochemical and Pharmacokinetic Comparison
| Property | 2-(3-Fluorophenyl)-N-methyl-1,3-oxazol-4-amine HCl | 2-(3-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine | N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~212.6 | ~229.1 | ~337.8 |
| logP (Predicted) | ~1.8 | ~2.5 | ~3.2 |
| Solubility (mg/mL) | High (due to HCl salt) | Moderate | Low |
| Synthetic Yield | 70–80% (estimated) | 60–75% | 50–65% |
Notes:
- Thiazole derivatives exhibit higher molecular weights and lipophilicity, which may limit bioavailability .
Biological Activity
2-(3-Fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities. The findings are supported by data tables and case studies to provide a comprehensive overview.
- Molecular Formula : C11H12ClFN2O
- Molecular Weight : 242.68 g/mol
- CAS Number : 1240527-56-3
- Purity : Minimum 95% .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. A screening of various derivatives demonstrated that oxazole-based compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound has promising antibacterial activity, particularly against E. coli and S. aureus .
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity against common fungal pathogens such as Candida albicans and Fusarium oxysporum. The MIC values are presented in Table 2.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The compound demonstrated effective antifungal activity, particularly against C. albicans, suggesting its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied, with some compounds showing significant cytotoxic effects against various cancer cell lines. In a comparative study, the compound exhibited IC50 values against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines as shown in Table 3.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 12.34 |
| A375 | 10.56 |
The mechanism of action appears to involve the activation of apoptotic pathways, with increased expression of p53 and caspase-3 cleavage observed in treated cells .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of various oxazole derivatives found that modifications on the phenyl ring significantly influenced antibacterial activity, with fluorinated compounds showing enhanced efficacy .
- Cytotoxicity Assessment : In vitro assays on MCF-7 cells revealed that compounds similar to 2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride led to a marked increase in apoptotic markers compared to controls, indicating a potential for therapeutic application in breast cancer treatment .
Q & A
Q. What analytical workflows are recommended for impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
